![molecular formula C19H21N3O3S B2584287 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797171-49-3](/img/structure/B2584287.png)
2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a range of biochemical and physiological effects that make it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
The compound 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide demonstrates significant potential in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis and characterization of zinc phthalocyanine substituted with similar benzenesulfonamide derivative groups. This compound exhibited excellent properties as a photosensitizer, including high singlet oxygen quantum yield and good fluorescence, making it an ideal candidate for Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition and Antitumor Activity
Research indicates that derivatives of benzenesulfonamide, such as 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, are potent inhibitors of carbonic anhydrase (CA). Gul et al. (2016) synthesized and tested compounds with structural similarities for their inhibition of human cytosolic isoforms hCA I and II. Some of these compounds also demonstrated significant cytotoxic activities, highlighting their potential in antitumor activity studies (Gul et al., 2016).
Crystal Structure Analysis
The crystal structure of compounds closely related to 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide reveals interesting insights into their molecular geometry. Gelbrich, Threlfall, and Hursthouse (2012) analyzed eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides, highlighting the adaptability of their crystal-packing mode to different molecular shapes. This adaptability is critical for understanding the properties and potential applications of these compounds (Gelbrich, Threlfall, & Hursthouse, 2012).
Electrophilic Cyanation in Organic Synthesis
The compound's structural elements also play a role in electrophilic cyanation processes in organic synthesis. Anbarasan, Neumann, and Beller (2011) used a similar compound, N-Cyano-N-phenyl-p-methylbenzenesulfonamide, as an electrophilic cyanation reagent. This methodology demonstrated efficient synthesis of various benzonitriles, crucial for pharmaceutical intermediates, indicating the potential utility of 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide in similar synthetic routes (Anbarasan, Neumann, & Beller, 2011).
Antimicrobial and Antitumor Properties
Compounds structurally related to 2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide have shown promising results in antimicrobial and antitumor studies. For instance, Abbasi et al. (2019) synthesized benzenesulfonamides derivatives and found them to be effective inhibitors of Escherichia coli. This suggests potential applications of similar compounds in developing new antibacterial agents (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
2-cyano-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-18-10-12-22(13-11-18)17-8-6-16(7-9-17)21-26(23,24)19-5-3-2-4-15(19)14-20/h2-9,18,21H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPONGBINAYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.